molecular formula C29H26F2N4O B3036939 2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide CAS No. 400086-75-1

2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide

Cat. No.: B3036939
CAS No.: 400086-75-1
M. Wt: 484.5 g/mol
InChI Key: JRHDJLFWXPMGAQ-UHFFFAOYSA-N
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Description

2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.

    Introduction of the benzhydryl group: This step involves the alkylation of the piperazine ring with benzhydryl chloride under basic conditions.

    Coupling with 2,4-difluorophenyl nicotinamide: The final step involves the coupling of the benzhydrylpiperazine intermediate with 2,4-difluorophenyl nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzhydrylpiperazino)-N-(2,4-dichlorophenyl)nicotinamide
  • 2-(4-benzhydrylpiperazino)-N-(2,4-dimethylphenyl)nicotinamide

Uniqueness

2-(4-benzhydrylpiperazino)-N-(2,4-difluorophenyl)nicotinamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F2N4O/c30-23-13-14-26(25(31)20-23)33-29(36)24-12-7-15-32-28(24)35-18-16-34(17-19-35)27(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-15,20,27H,16-19H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDJLFWXPMGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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